molecular formula C13H9Cl2N3O B3036418 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile CAS No. 341967-11-1

2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile

Cat. No. B3036418
CAS RN: 341967-11-1
M. Wt: 294.13 g/mol
InChI Key: HXKNXCJATFZGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,4-dichloroaniline, a component of the compound , involves the catalytic reduction of 3,4-dichloro-1-nitrobenzene . The process involves conducting the final stage of the hydrogenation of 3,4-dichloro-1-nitrobenzene at temperatures in the range of about 170°C to about 180°C . This helps to reduce the 3,3’,4,4’-tetrachlorohydrazobenzene impurity and thereby reduce the amount of the impurity in the resultant 3,4-dichloroaniline product .


Molecular Structure Analysis

The molecular structure of 3,4-dichloroaniline, a part of the compound, is characterized by an aniline ring substituted with two chlorine atoms . The molecular formula of 3,4-dichloroaniline is C6H5Cl2N .


Chemical Reactions Analysis

3,4-Dichloroaniline is known to be incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . It can decompose at low pH, and hydrochloric acid accelerates its decomposition . It reacts at temperatures above 356°F in the presence of ferric chloride .


Physical And Chemical Properties Analysis

3,4-Dichloroaniline is a light tan to dark gray crystal or brown solid . It is sensitive to prolonged exposure to heat, light, and air, and darkens in storage . It is insoluble in water .

Scientific Research Applications

Spectroscopic Analysis and Non-Linear Optical Material Studies

The compound has been analyzed using various spectroscopic techniques, including proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy. These studies contribute to understanding the compound's molecular structure and behavior. Notably, it demonstrates potential as a non-linear optical material due to its first-order hyperpolarizability value, suggesting its use in optical and electronic applications (Eşme, 2021).

Fluorescent Property Analysis

This compound has been synthesized and characterized for its fluorescent properties. It exhibits strong blue fluorescence, a characteristic that could be leveraged in the development of fluorescent materials and sensors (Suwunwong, Chantrapromma, & Fun, 2013).

Application in Corrosion Inhibition

Pyridine derivatives, including compounds similar to 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile, have been studied for their inhibitory effects on metal corrosion. This research is particularly relevant in industrial contexts where corrosion prevention is crucial (Ansari, Quraishi, & Singh, 2015).

Anticancer Potential

Molecular docking studies suggest that similar compounds may act as potential anticancer agents. This opens avenues for further research into the therapeutic applications of these compounds in cancer treatment (Eşme, 2021).

Anti-Tubercular Activity

Some pyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This indicates the potential use of similar compounds in the treatment of tuberculosis (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).

Safety And Hazards

3,4-Dichloroaniline is classified as a poison . It can cause serious or permanent injury . It is combustible and emits toxic fumes of chlorine and nitrogen oxides when heated to decomposition . It is highly toxic when absorbed through the skin, swallowed, or when vapors from the heated material are inhaled .

Future Directions

Research into the combined toxicity of 3,4-dichloroaniline with two-dimensional nanomaterials provides new insights for evaluating the ecotoxicological risk of nanomaterials towards combined pollution situations . This could be a potential future direction for research involving “2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile”.

properties

IUPAC Name

2-(3,4-dichloroanilino)-4-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-19-12-4-5-17-13(9(12)7-16)18-8-2-3-10(14)11(15)6-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKNXCJATFZGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179063
Record name 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile

CAS RN

341967-11-1
Record name 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341967-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.